Cy7 azide

Fluorescence Spectroscopy Molecular Imaging Photophysics

Cy7 azide (CAS 1782950-81-5) overcomes depth and autofluorescence limits of visible dyes, enabling reliable NIR detection in complex biological systems. • NIR emission at ~773 nm in the biological optical window: deep tissue penetration with minimal background. • 20% higher QY (0.3) vs. non-bridged cyanines; ε = 255,000 M⁻¹cm⁻¹ for low-abundance target sensitivity. • pH-insensitive (pH 4-10) for accurate tracking through acidic endosomes/lysosomes. • Non-sulfonated, DMSO/DMF/DCM-soluble for efficient CuAAC with hydrophobic substrates. ≥95% HPLC purity. Ambient shipping. RUO.

Molecular Formula C40H51N6O+
Molecular Weight 631.9 g/mol
CAS No. 1782950-81-5
Cat. No. B1490804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy7 azide
CAS1782950-81-5
Molecular FormulaC40H51N6O+
Molecular Weight631.9 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)CCC3)C)C
InChIInChI=1S/C40H50N6O/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3/p+1
InChIKeyOSEXMPDDUPLIMI-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy7 Azide (CAS 1782950-81-5): Near-Infrared Click Chemistry Reagent for Deep-Tissue Bioconjugation and In Vivo Imaging


Cy7 azide (Cyanine7 azide) is a near-infrared (NIR) fluorescent dye functionalized with an azide group for bioorthogonal click chemistry. As a member of the cyanine dye family, it exhibits spectral properties in the NIR region (Ex/Em ~750/773 nm), making it suitable for applications requiring deep tissue penetration and low background autofluorescence . The compound is widely used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with alkynes or cyclooctynes, enabling the specific labeling of biomolecules in complex biological systems .

Cy7 Azide: Why In-Class Substitution with Cy5 or Cy5.5 Azides Compromises Deep-Tissue Imaging Performance


Direct substitution of Cy7 azide with shorter-wavelength cyanine azides like Cy5 (Ex/Em ~646/662 nm) or Cy5.5 (Ex/Em ~675/694 nm) is not trivial for applications requiring deep tissue penetration or minimal background interference. The NIR emission of Cy7 azide (>770 nm) aligns with the biological 'optical window' where hemoglobin and water absorption are minimal, resulting in significantly lower autofluorescence and higher signal-to-noise ratios compared to visible-wavelength dyes . Furthermore, the cyclohexane-bridged polymethine chain in Cy7 azide confers enhanced structural rigidity, leading to a quantifiable increase in quantum yield and improved photostability over its non-bridged parent structure . These differences are critical for experimental designs where sensitivity, depth of signal origin, and long-term imaging stability are paramount.

Cy7 Azide (CAS 1782950-81-5): Quantitative Differentiation Evidence for Scientific Procurement


Enhanced Quantum Yield via Cyclohexane-Bridged Polymethine Core

The cyclohexane-bridged polymethine chain in Cy7 azide provides structural rigidity, resulting in a 20% increase in fluorescence quantum yield compared to the parent non-bridged cyanine structure . This modification directly enhances brightness and detection sensitivity in fluorescence-based assays.

Fluorescence Spectroscopy Molecular Imaging Photophysics

Molar Extinction Coefficient Comparison with Spectrally Similar Dyes

Cy7 azide exhibits a high molar extinction coefficient (ε) of 255,000 M⁻¹cm⁻¹, a value that is notably higher than the 199,000 M⁻¹cm⁻¹ reported for the Cy7 parent structure and aligns with or exceeds other NIR dyes like Alexa Fluor 750 . This high ε value indicates strong light absorption capability, which is a primary determinant of fluorescence brightness and detection sensitivity.

Spectrophotometry Fluorescence Quantification Assay Development

pH-Insensitive Fluorescence Across a Broad Biological pH Range

The fluorescence emission of Cy7 azide is reported to be insensitive to pH changes across a wide physiological range (pH 4 to pH 10) . This contrasts with several other fluorophores, such as fluorescein derivatives, which exhibit significant pH-dependent fluorescence quenching in acidic environments (e.g., lysosomes, endosomes). This property ensures consistent and quantifiable signal intensity in cellular compartments with varying pH, eliminating the need for pH correction factors in quantitative imaging studies.

Live-Cell Imaging Endocytosis Studies Biological Assays

Solubility Profile: Organic Solvent Compatibility vs. Aqueous Limitations

Cy7 azide (non-sulfonated) exhibits high solubility in organic solvents such as DMSO, DMF, and dichloromethane but has poor aqueous solubility . This contrasts with its sulfo-Cy7 azide analog, which is highly water-soluble [1]. The solubility profile of Cy7 azide necessitates the use of organic co-solvents for efficient click reactions, which can be advantageous for labeling hydrophobic biomolecules or for reactions in non-aqueous systems.

Bioconjugation Chemistry Reaction Optimization Formulation

Optimized Application Scenarios for Cy7 Azide (CAS 1782950-81-5) Based on Quantitative Performance Attributes


In Vivo Deep-Tissue Imaging of Alkynylated Biomolecules

The NIR spectral profile (Ex/Em ~750/773 nm) and high extinction coefficient (ε = 255,000 M⁻¹cm⁻¹) of Cy7 azide make it the optimal choice for labeling alkynylated biomolecules for in vivo fluorescence imaging . Its emission in the 'optical window' minimizes tissue autofluorescence and scattering, enabling detection of signals from deep within tissues, which is not achievable with shorter-wavelength cyanine dyes like Cy5 or Cy5.5. The high quantum yield (0.3) ensures sufficient brightness for detecting low-abundance targets .

Copper-Catalyzed Click Chemistry (CuAAC) in Organic Solvent Systems

The solubility profile of non-sulfonated Cy7 azide (soluble in DMSO, DMF, DCM) is highly advantageous for performing CuAAC reactions in organic solvent environments . This is particularly relevant for labeling hydrophobic small molecules, polymers, or biomolecules where maintaining solubility in organic solvents is critical for reaction efficiency and to prevent aggregation. The 20% higher quantum yield compared to non-bridged structures further enhances detection of these labeled entities in subsequent analyses .

Live-Cell Imaging of Endocytic Pathways and Acidic Compartments

The pH-insensitive fluorescence of Cy7 azide from pH 4 to 10 makes it a robust reporter for tracking alkynylated cargo through cellular compartments with acidic pH, such as endosomes and lysosomes . Unlike fluorescein-based dyes that undergo dramatic quenching in these environments, Cy7 azide maintains a consistent, quantifiable signal. This allows for accurate spatiotemporal mapping of trafficking pathways without the confounding variable of pH-dependent fluorescence changes.

High-Sensitivity Fluorescence Detection in Low-Abundance Biomarker Assays

The combination of a high extinction coefficient (ε = 255,000 M⁻¹cm⁻¹) and a quantum yield of 0.3 results in a bright fluorescent probe suitable for assays requiring high sensitivity, such as the detection of low-copy-number nucleic acids or rare protein biomarkers . The enhanced brightness over its non-bridged parent structure (+20% QY) and the high molar absorptivity allow for lower detection limits and improved signal-to-noise ratios in techniques like fluorescence in situ hybridization (FISH), Western blotting, or ELISA-style assays.

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